2-Pentanoyl-3-picoline
Overview
Description
2-Pentanoyl-3-picoline is a heterocyclic aromatic compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is also known by its IUPAC name, 1-(3-methyl-2-pyridinyl)-1-pentanone .
Synthesis Analysis
The synthesis of 3-picoline, a key component of 2-Pentanoyl-3-picoline, has been studied extensively. One method involves the direct synthesis of 3-picoline from 2-methylglutaronitrile over a supported PdZn catalyst . The PdZn/SiO2–Al2O3 catalysts with an appropriate Zn/Pd molar ratio exhibited a high 3-picoline yield .Molecular Structure Analysis
The molecular structure of 2-Pentanoyl-3-picoline consists of a pentanoyl group (a five-carbon chain with a carbonyl group) attached to the 2-position of a picoline ring (a methyl-substituted pyridine ring) .Scientific Research Applications
Luminescence and Isomerization
- 2-Pentanoyl-3-picoline may be involved in luminescence and isomerization processes. For instance, a study on a related compound, 4-picoline, showed that its polymeric solid form could undergo solvent- and vapor-induced isomerization, leading to changes in luminescence properties upon exposure to different solvents (Cariati, Bu, & Ford, 2000).
Catalysis and Oxidation
- 2-Pentanoyl-3-picoline might act as a catalyst or promoter in oxidation reactions. Research on similar compounds indicates that heteroaromatic nitrogen bases, like 2-picolinic acid, can significantly enhance the oxidation rates of isomeric pentanols in aqueous micellar media (Sar et al., 2016).
Coordination Chemistry and Metal Complexes
- The compound may play a role in the formation of polynuclear ferric complexes, as indicated by studies on related picoline derivatives. These complexes exhibit unique structural features and magnetic properties, which might be relevant in various scientific applications (Boskovic et al., 2004).
Synthetic Chemistry
- In synthetic chemistry, 2-Pentanoyl-3-picoline could be involved in the synthesis of complex organic molecules, as seen in studies focusing on pyridine and picoline derivatives. These compounds are synthesized through reactions like the Krohnke-type reaction, showcasing the chemical versatility and potential applications in the synthesis of various chemical entities (Wang, Chen, & Li, 2016).
properties
IUPAC Name |
1-(3-methylpyridin-2-yl)pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-4-7-10(13)11-9(2)6-5-8-12-11/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXSJQRANAUTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanoyl-3-picoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.